Bapta-AM

Übersicht

Beschreibung

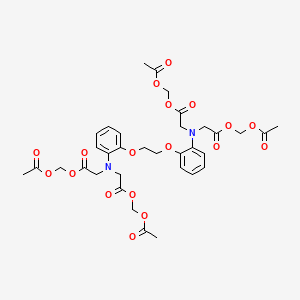

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid tetrakis(acetoxymethyl ester), commonly known as BAPTA-AM, is a cell-permeant calcium chelator. It is highly selective for calcium ions over magnesium ions and is used to control intracellular calcium levels. This compound is more selective for calcium ions than ethylenediaminetetraacetic acid (EDTA) and ethylene glycol tetraacetic acid (EGTA), and its metal binding is less sensitive to pH changes .

Wissenschaftliche Forschungsanwendungen

BAPTA-AM hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Zellbiologie: this compound wird verwendet, um Calcium-Signalwege zu untersuchen, indem der intrazelluläre Calciumspiegel kontrolliert wird.

Neurowissenschaften: This compound wird verwendet, um Neuronen vor ischämischem Schaden zu schützen, indem überschüssige Calciumionen chelatiert werden, die neurotoxisch sein können.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es intrazelluläre Calciumionen chelatiert. Sobald es sich in der Zelle befindet, wird this compound durch Esterasen hydrolysiert, um BAPTA freizusetzen, das an freie Calciumionen bindet. Diese Bindung reduziert die Konzentration freier Calciumionen und moduliert so calciumabhängige Zellprozesse. This compound kann calciumgesteuerte Kaliumkanäle und spannungsgesteuerte Kaliumkanäle hemmen und so die Zell-Erregbarkeit und Signalübertragung beeinflussen .

Wirkmechanismus

Target of Action

Bapta-AM is a cell-permeable calcium chelator . It is highly selective for calcium ions (Ca2+) over magnesium ions (Mg2+), and it is used to control the level of intracellular Ca2+ . The primary targets of this compound are intracellular calcium ions, which play crucial roles in various cellular processes, including signal transduction, muscle contraction, and cell death .

Mode of Action

This compound enters the cell in its esterified form and is then hydrolyzed by intracellular esterases to yield BAPTA, which is the active chelating agent . This agent binds to Ca2+ ions, thereby reducing the concentration of free Ca2+ ions in the cell . By chelating intracellular Ca2+,

Biochemische Analyse

Biochemical Properties

Bapta-AM interacts with various biomolecules, primarily enzymes and proteins, within the cell. It is known to inhibit PFKFB3, a key enzyme in the glycolytic pathway . This inhibition impedes mTORC1-driven Mcl-1 translation, thereby affecting cellular metabolism and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit free radical-mediated toxicity, enhance apoptosis in non-neuronal cells, and protect neurons from ischemic damage . It also regulates ion channels and blocks neuronal Ca2±activated K+ channel currents . Moreover, this compound can control the level of intracellular Ca2+, which is crucial for various cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition is not related to Ca2+ signaling but is a Ca2±independent mechanism through which this compound impairs cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound has been shown to enhance apoptosis induced by venetoclax, a BCL-2 antagonist, in diffuse large B-cell lymphoma (DLBCL) . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that local/immediate application of this compound strongly protects against severe spinal cord injury

Metabolic Pathways

This compound is involved in several metabolic pathways. It directly inhibits PFKFB3, a key enzyme in the glycolytic pathway . This inhibition affects the metabolic flux and metabolite levels within the cell .

Transport and Distribution

This compound is a cell-permeant molecule that can penetrate cell membranes . Once inside the cell, it is hydrolyzed into the free acid form of Bapta, which chelates cytosolic Ca2+ . This allows this compound to be distributed within cells and tissues effectively.

Subcellular Localization

This compound is localized within the cytosol of cells after it penetrates the cell membrane Its activity or function could be influenced by various factors, including targeting signals or post-translational modifications, directing it to specific compartments or organelles

Vorbereitungsmethoden

BAPTA-AM wird durch einen mehrstufigen Prozess synthetisiert, der die Veresterung von 1,2-Bis(2-Aminophenoxy)ethan-N,N,N’,N’-tetraessigsäure (BAPTA) mit Acetoxymethylgruppen beinhaltet. Die Reaktion beinhaltet typischerweise die Verwendung von Acetoxymethylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Veresterung der Carboxylgruppen zu gewährleisten, ohne die Aminogruppen zu beeinflussen . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

This compound unterliegt in Gegenwart intrazellulärer Esterasen einer Hydrolyse, die es in seine aktive Form, BAPTA, umwandelt. Diese Hydrolysereaktion ist entscheidend für seine Funktion als Calcium-Chelator. BAPTA selbst kann an verschiedenen chemischen Reaktionen teilnehmen, darunter:

Chelatbildung: BAPTA bildet stabile Komplexe mit Calciumionen und reduziert so effektiv die Konzentration freier Calciumionen in der Zelle.

Substitutionsreaktionen: BAPTA kann Substitutionsreaktionen mit anderen Metallionen eingehen, obwohl es eine höhere Affinität zu Calciumionen hat.

Analyse Chemischer Reaktionen

BAPTA-AM undergoes hydrolysis in the presence of intracellular esterases, converting it into its active form, BAPTA. This hydrolysis reaction is crucial for its function as a calcium chelator. BAPTA itself can participate in various chemical reactions, including:

Chelation: BAPTA forms stable complexes with calcium ions, effectively reducing free calcium ion concentration in the cell.

Substitution Reactions: BAPTA can undergo substitution reactions with other metal ions, although it has a higher affinity for calcium ions.

Vergleich Mit ähnlichen Verbindungen

BAPTA-AM wird mit anderen Calcium-Chelatoren wie Ethylendiamintetraessigsäure (EDTA), Ethylenglykoltetraessigsäure (EGTA) und o-Nitrophenylethylenglykoltetraessigsäure (NP-EGTA) verglichen:

EDTA: Weniger selektiv für Calciumionen im Vergleich zu this compound und empfindlicher gegenüber pH-Änderungen.

EGTA: Ähnlich wie EDTA, aber mit einer etwas höheren Selektivität für Calciumionen.

This compound ist einzigartig in seiner hohen Selektivität für Calciumionen, seiner Zellgängigkeit und seiner Fähigkeit, intrazellulär hydrolysiert zu werden, um den aktiven Chelator freizusetzen, was es zu einem wertvollen Werkzeug in der Calcium-Signalforschung macht.

Eigenschaften

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIYWYAMZFVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274361 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-97-8 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.